3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride
Brand Name: Vulcanchem
CAS No.: 2247103-91-7
VCID: VC7003720
InChI: InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
SMILES: CC1=NC(=C(C=C1)OC)C(=O)O.Cl
Molecular Formula: C8H10ClNO3
Molecular Weight: 203.62

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride

CAS No.: 2247103-91-7

Cat. No.: VC7003720

Molecular Formula: C8H10ClNO3

Molecular Weight: 203.62

* For research use only. Not for human or veterinary use.

3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride - 2247103-91-7

Specification

CAS No. 2247103-91-7
Molecular Formula C8H10ClNO3
Molecular Weight 203.62
IUPAC Name 3-methoxy-6-methylpyridine-2-carboxylic acid;hydrochloride
Standard InChI InChI=1S/C8H9NO3.ClH/c1-5-3-4-6(12-2)7(9-5)8(10)11;/h3-4H,1-2H3,(H,10,11);1H
Standard InChI Key VYUMJRPLDDBCMV-UHFFFAOYSA-N
SMILES CC1=NC(=C(C=C1)OC)C(=O)O.Cl

Introduction

Chemical Identity and Structural Properties

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride, reflecting its substitution pattern on the pyridine ring . The molecular formula C8H10ClNO3\text{C}_8\text{H}_{10}\text{ClNO}_3 confirms the presence of chlorine from the hydrochloride moiety and oxygen from both the methoxy and carboxylic acid groups.

Structural Characterization

The compound’s structure is defined by a pyridine core (a six-membered aromatic ring with one nitrogen atom) substituted at positions 2, 3, and 6. Key features include:

  • Position 2: A carboxylic acid group (–COOH) neutralized as a hydrochloride salt (–COO^-·HCl).

  • Position 3: A methoxy group (–OCH3_3).

  • Position 6: A methyl group (–CH3_3).

The SMILES notation CC1=NC(=C(C=C1)OC)C(=O)O.Cl and InChIKey VYUMJRPLDDBCMV-UHFFFAOYSA-N provide unambiguous representations of its connectivity .

Table 1: Computed Physicochemical Properties

PropertyValue
Molecular Weight203.62 g/mol
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area59.4 Ų
LogP (Partition Coefficient)Not Available
SolubilityLikely soluble in polar solvents (e.g., water, methanol)

Synthesis and Manufacturing

General Synthetic Routes

While detailed synthetic protocols for 3-methoxy-6-methylpyridine-2-carboxylic acid hydrochloride are proprietary, its preparation likely involves the following steps:

  • Pyridine Ring Formation: Cyclization reactions, such as the Hantzsch pyridine synthesis, to construct the heterocyclic core.

  • Functionalization: Sequential introduction of substituents via electrophilic substitution or metal-catalyzed coupling reactions.

  • Hydrochloride Salt Formation: Treatment of the free carboxylic acid with hydrochloric acid to improve crystallinity and stability.

Key Challenges

  • Regioselectivity: Ensuring correct positioning of substituents on the pyridine ring.

  • Purification: Removing byproducts generated during salt formation.

Applications in Pharmaceutical and Chemical Industries

Role as a Building Block

As a pyridine derivative, this compound is invaluable in drug discovery for constructing molecules with bioactivity. Pyridine motifs are prevalent in FDA-approved drugs, including antihistamines and antivirals . The hydrochloride salt enhances aqueous solubility, facilitating reactions in polar solvents.

Hazard StatementCodeDescription
H302Oral ToxicityHarmful if swallowed
H315Skin IrritationCauses skin irritation
H319Eye IrritationCauses serious eye irritation
H335Respiratory Tract IrritationMay cause respiratory irritation

Precautionary Measures

  • Personal Protective Equipment (PPE): Gloves, goggles, and lab coats.

  • Storage: In a cool, dry place away from oxidizing agents.

  • First Aid: Flush eyes/skin with water if exposed; seek medical attention for ingestion.

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